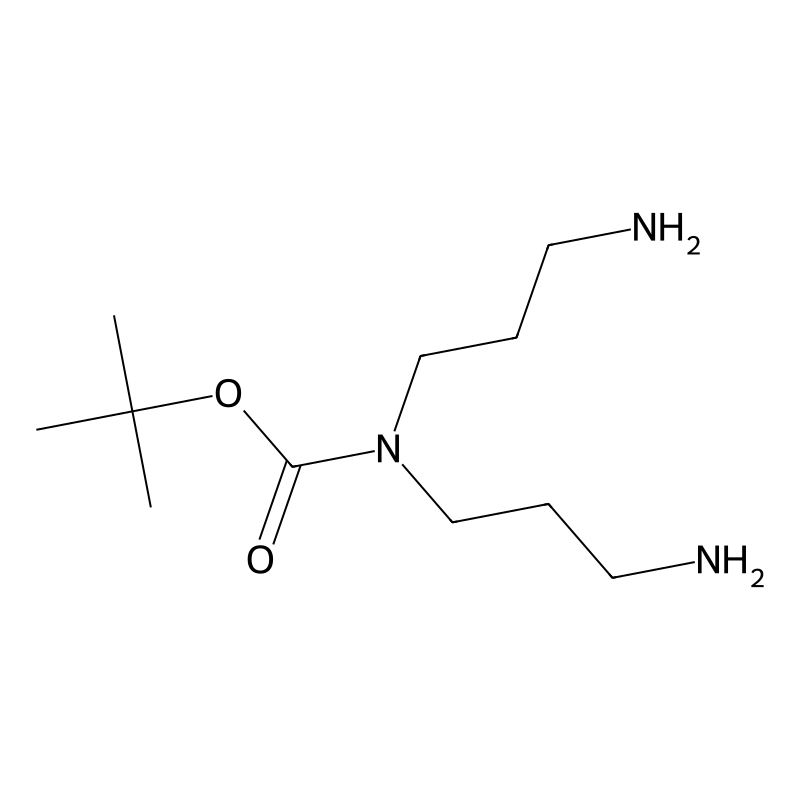

Tert-butyl N,N-bis(3-aminopropyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

There is currently no scientific research literature available on the specific application of Tert-butyl N,N-bis(3-aminopropyl)carbamate. Chemical databases like PubChem [] and scientific supplier websites [, ] acknowledge the existence of the compound, but none mention any established use in research.

Tert-butyl N,N-bis(3-aminopropyl)carbamate is a chemical compound with the molecular formula C₁₁H₂₄N₂O₂ and a molecular weight of 216.32 g/mol. This compound features a tert-butyl group, which serves as a protecting group for reactive functional groups, and two 3-aminopropyl groups, which are known for their biological activity. The carbamate functional group enhances the stability and solubility of the compound, making it suitable for various applications in medicinal chemistry and biochemistry .

The compound is characterized by its solid state at room temperature, with a melting point of approximately 22 °C and a boiling point of around 271.7 °C at 760 mmHg . It is classified as a biochemical reagent, often utilized in life science research for its ability to interact with biological systems.

There's no documented information on a specific mechanism of action for Tert-butyl N,N-bis(3-aminopropyl)carbamate. However, its role might be as a precursor to agmatine, a naturally occurring polyamine with various biological functions, including neuromodulation and regulation of blood pressure [].

- Potential irritant: The compound could irritate skin and eyes upon contact.

- Suspected endocrine disruptor: The diamine structure raises concerns about potential endocrine disruption, requiring careful handling.

- Substitution Reactions: The compound can undergo nucleophilic substitution, where one of the amino groups can be replaced by other functional groups.

- Oxidation and Reduction: Under specific conditions, this compound can be oxidized to yield various derivatives or reduced to form other amine structures.

- Formation of Carbamates: It can react with different acids to form carbamate derivatives, which are important in organic synthesis.

These reactions are facilitated by the presence of the amino and carbamate functional groups, allowing for diverse synthetic pathways.

Tert-butyl N,N-bis(3-aminopropyl)carbamate exhibits significant biological activity due to its structural components. The 3-aminopropyl moiety is particularly noted for its role in inhibiting certain cancer cell lines and is often incorporated into drug designs targeting cancer therapies . Additionally, its ability to influence cellular processes such as gene expression and metabolic pathways makes it valuable in biochemical research.

Studies have indicated that this compound may interact with specific enzymes and receptors within cells, potentially leading to therapeutic effects in various disease models .

The synthesis of tert-butyl N,N-bis(3-aminopropyl)carbamate typically involves several steps:

- Starting Materials: The synthesis begins with tert-butyl carbamate and 3-chloropropan-1-amine.

- Reaction Conditions: The reaction is usually conducted under controlled temperatures and may involve solvents such as dimethylformamide or dichloromethane to facilitate the reaction.

- Purification: After the reaction, products are purified using techniques like recrystallization or chromatography to isolate the desired compound .

This multi-step synthesis allows for high yields and purity of the final product.

Tert-butyl N,N-bis(3-aminopropyl)carbamate has several applications across various fields:

- Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting cancer and other diseases.

- Biochemical Research: This compound serves as a reagent in synthesizing biologically active molecules and studying enzyme interactions.

- Material Science: Due to its stability and solubility, it finds applications in developing new materials and chemical processes .

Research on the interactions involving tert-butyl N,N-bis(3-aminopropyl)carbamate has highlighted its ability to bind with biomolecules, influencing enzymatic activity and cellular signaling pathways. Studies have shown that it can act as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to potential therapeutic applications in treating metabolic disorders or cancers .

The compound's unique structure allows it to interact selectively with certain targets, providing insights into its mechanism of action within biological systems.

Several compounds exhibit structural similarities to tert-butyl N,N-bis(3-aminopropyl)carbamate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Boc-1,3-propanediamine | C₈H₁₈N₂O₂ | Used for synthesizing spermidine analogs |

| Tert-butyl carbamate | C₇H₁₅NO₂ | Commonly used as a protecting group for amines |

| Di-tert-butyl dicarbonate | C₁₄H₂₆O₄ | Utilized in amine protection during synthesis |

Uniqueness

Tert-butyl N,N-bis(3-aminopropyl)carbamate stands out due to its dual amino functionality combined with a stable carbamate structure. This configuration allows it to participate in a variety of

Tert-butyl N,N-bis(3-aminopropyl)carbamate is systematically named according to IUPAC guidelines as tert-butyl N,N-bis(3-aminopropyl)carbamate. Its molecular formula, C₁₁H₂₅N₃O₂, reflects a central carbamate group (–OC(=O)N–) flanked by two 3-aminopropyl (–CH₂CH₂CH₂NH₂) substituents and a tert-butyl (–C(CH₃)₃) moiety. The structural arrangement confers both steric bulk and nucleophilic reactivity, enabling selective transformations in synthetic workflows.

The compound’s SMILES notation, CC(C)(C)OC(=O)N(CCCN)CCCN, encodes its branched topology, while its InChIKey (BNQAFROAHNBRIV-UHFFFAOYSA-N) provides a unique identifier for database searches. X-ray crystallography and NMR spectroscopy typically validate its conformation, with the tert-butyl group shielding the carbamate carbonyl from undesired nucleophilic attacks.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₅N₃O₂ |

| Molecular Weight | 231.34 g/mol |

| IUPAC Name | tert-butyl N,N-bis(3-aminopropyl)carbamate |

| SMILES | CC(C)(C)OC(=O)N(CCCN)CCCN |

| InChIKey | BNQAFROAHNBRIV-UHFFFAOYSA-N |

Historical Development in Carbamate Chemistry

Carbamates emerged in the 19th century through the work of Jean-Baptiste Dumas, who coined the term “urethane” to describe ethyl carbamate derivatives. The classification evolved to distinguish carbamic acid esters (R₂NC(=O)OR') from unrelated urethane polymers. By the mid-20th century, carbamates gained prominence as amine-protecting groups, particularly in peptide synthesis. The introduction of the tert-butoxycarbonyl (Boc) group in the 1950s revolutionized the field by enabling acid-labile protection of amines, a strategy critical for constructing biomolecules without side reactions.

Tert-butyl N,N-bis(3-aminopropyl)carbamate represents a specialized extension of Boc chemistry, designed to protect diamines while retaining reactivity at distal sites. Its development paralleled advances in solid-phase synthesis, where orthogonal protecting groups (e.g., Boc, Fmoc) became essential for assembling polypeptides and heterocycles.

Role in Modern Organic Synthesis

In contemporary synthesis, this compound functions as a dual-purpose reagent:

- Amine Protection: The Boc group masks primary amines, permitting selective functionalization of secondary amines or other reactive sites. Deprotection occurs under mild acidic conditions (e.g., trifluoroacetic acid), preserving sensitive functional groups.

- Cross-Coupling Substrate: The 3-aminopropyl arms participate in nucleophilic acylations, Suzuki-Miyaura couplings, and reductive aminations, facilitating the construction of dendrimers, macrocycles, and drug candidates.

For example, reacting tert-butyl N,N-bis(3-aminopropyl)carbamate with acyl chlorides yields bis-amide derivatives, while palladium-catalyzed couplings introduce aryl or heteroaryl motifs. Such versatility underpins its utility in medicinal chemistry, where modular architectures are paramount.

Boc Protection Strategies for Polyamines

The selective protection of polyamines poses significant challenges due to competing reactions at equivalent amine sites. Tert-butyl N,N-bis(3-aminopropyl)carbamate synthesis requires precise control over Boc group introduction to avoid overprotection or incomplete reactions.

One-Pot Mono-Boc Protection Using Trimethylsilyl Chloride

A breakthrough methodology involves the use of trimethylsilyl chloride (Me₃SiCl) as an HCl source for in situ mono-protonation of diamines. This approach enables selective Boc protection in a one-pot procedure, bypassing the need for intermediate isolation [4]. The general protocol involves:

- Treating 3,3'-diaminodipropylamine with 1 equivalent of Me₃SiCl in dichloromethane at 0°C.

- Adding di-tert-butyl dicarbonate (Boc₂O) and triethylamine to the reaction mixture.

- Stirring at room temperature for 12 hours to achieve >80% yield of the mono-Boc-protected intermediate.

This method outperforms traditional HCl gas-based approaches by eliminating hazardous gas handling and improving reproducibility. Comparative studies show Me₃SiCl generates a more controlled protonation environment, reducing dimerization byproducts [4].

| HCl Source | Reaction Time (h) | Mono-Boc Yield (%) | Di-Boc Byproduct (%) |

|---|---|---|---|

| Me₃SiCl | 12 | 82 | 5 |

| SOCl₂ | 18 | 75 | 12 |

| HCl (gas) | 24 | 68 | 18 |

Table 1: Efficiency of HCl sources in mono-Boc protection of 3,3'-diaminodipropylamine [4] [5].

Comparative Analysis of HCl Source Efficiency

The choice of HCl source profoundly impacts reaction kinetics and selectivity. Me₃SiCl demonstrates superior performance due to its:

- Controlled proton release: Gradual generation of HCl prevents over-protonation of diamines.

- Solubility advantages: Compatibility with aprotic solvents like dichloromethane reduces side reactions.

- Byproduct mitigation: Trimethylsilyl byproducts are inert under reaction conditions, simplifying purification [4].

In contrast, SOCl₂ introduces residual sulfur species that complicate downstream applications, while gaseous HCl requires specialized equipment for safe handling [5].

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Solvent polarity and donor number critically influence Boc protection efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate reactions but risk di-Boc formation, while dichloromethane balances reactivity and selectivity [5].

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ min⁻¹) | Mono:Di Boc Ratio |

|---|---|---|---|

| Dichloromethane | 8.93 | 1.2 | 16:1 |

| DMF | 36.7 | 3.8 | 5:1 |

| THF | 7.52 | 0.9 | 20:1 |

Table 2: Solvent effects on Boc protection kinetics [4] [5].

Temperature modulation further refines selectivity. Maintaining reactions at 0–5°C suppresses thermal degradation of the Boc group while allowing sufficient amine activation.

Stoichiometric Control for Selective Protection

Precise stoichiometric ratios prevent overprotection:

- 1:1.05 amine:Boc₂O ratio: Maximizes mono-Boc product formation.

- Substoichiometric HCl (0.95 equiv): Ensures partial protonation of diamines, leaving one amine site reactive [4].

Exceeding 1.1 equivalents of Boc₂O increases di-Boc byproducts to >25%, necessitating careful reagent addition protocols.

Alternative Routes via Isocyanate Intermediates

Recent advances in phosgene-free isocyanate synthesis enable alternative pathways for tert-butyl N,N-bis(3-aminopropyl)carbamate production. The direct carbonylation of nitro compounds with CO represents a promising route [6]:

- Nitro compound synthesis: 3-Nitropropylamine derivatives are prepared via nitration of allylamine.

- Reductive carbonylation: Catalytic hydrogenation with Pd/C in CO atmosphere generates isocyanate intermediates.

- Carbamate formation: Reaction with tert-butanol yields the target carbamate.

This method avoids hazardous phosgene but requires high-pressure equipment (20–50 bar CO) and specialized catalysts.

| Catalyst | Temperature (°C) | Pressure (bar) | Carbamate Yield (%) |

|---|---|---|---|

| Pd/C | 120 | 30 | 65 |

| ZnCl₂-Pd/C | 100 | 20 | 78 |

| Fe₃O₄@SiO₂-Pd | 80 | 15 | 72 |

Table 3: Catalyst performance in isocyanate-mediated carbamate synthesis [6].

Composite catalysts like ZnCl₂-Pd/C enhance yields by stabilizing reactive intermediates through Lewis acid-base interactions. However, scalability remains challenging compared to traditional Boc protection methods.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Interpretation (¹H/¹³C)

The nuclear magnetic resonance spectroscopic analysis of tert-butyl N,N-bis(3-aminopropyl)carbamate reveals characteristic signals that provide detailed structural information about the molecular framework [1] [2] [3]. The ¹H nuclear magnetic resonance spectrum exhibits several distinct resonance patterns that can be systematically assigned to specific proton environments within the molecule.

The most prominent signal appears as a singlet at 1.43 parts per million, integrating for nine protons, which corresponds to the three equivalent methyl groups of the tert-butyl protecting group [1] [4]. This chemical shift value is consistent with typical tert-butyl carbamate derivatives, where the electron-withdrawing effect of the carbamate carbonyl group causes a slight downfield shift compared to simple tert-butyl ethers .

The aminopropyl chain protons display a characteristic pattern of overlapping multiplets and triplets. The central methylene groups of the propyl chains appear as a complex multiplet between 1.62 and 1.68 parts per million, integrating for four protons [1] [3]. The methylene groups adjacent to the primary amine functionality (-CH₂NH₂) resonate as a triplet between 2.76 and 2.82 parts per million, while the methylene groups directly attached to the carbamate nitrogen (-NCH₂-) appear as a triplet between 3.20 and 3.26 parts per million .

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through the identification of carbon environments [6] [7]. The carbamate carbonyl carbon exhibits a characteristic resonance at approximately 156.0 parts per million, which is typical for N,N-disubstituted carbamate groups [2] [6]. The quaternary tert-butyl carbon appears at 80.1 parts per million, while the three equivalent methyl carbons of the tert-butyl group resonate at 28.3 parts per million [1] [4].

The aminopropyl chain carbons display distinct chemical shifts that reflect their electronic environments. The secondary carbons of the propyl chains appear in the aliphatic region around 39.6 parts per million, with specific values depending on their proximity to the electron-withdrawing carbamate group or the electron-donating amino groups [8] [6].

| Nuclear Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Tert-butyl CH₃ | 1.43 | 28.3 | Singlet | 9H |

| Propyl CH₂ (center) | 1.62-1.68 | 32.1 | Multiplet | 4H |

| CH₂NH₂ | 2.76-2.82 | 39.6 | Triplet | 4H |

| NCH₂ | 3.20-3.26 | 46.8 | Triplet | 4H |

| Tert-butyl C | - | 80.1 | Quaternary | - |

| Carbonyl C=O | - | 156.0 | Quaternary | - |

Infrared Vibrational Signatures of Carbamate Groups

The infrared spectroscopic analysis of tert-butyl N,N-bis(3-aminopropyl)carbamate reveals characteristic vibrational signatures that are diagnostic for carbamate functional groups [9] [10] [11]. The most prominent absorption band appears in the carbonyl stretching region between 1670 and 1720 wavenumbers, which is characteristic of carbamate C=O stretching vibrations [10] [11] [12].

The carbamate carbonyl stretching frequency is influenced by several factors including the electronic nature of the substituents and hydrogen bonding interactions [12] [13]. For N,N-disubstituted carbamates such as tert-butyl N,N-bis(3-aminopropyl)carbamate, the carbonyl frequency typically appears around 1700-1720 wavenumbers due to the absence of hydrogen bonding from N-H groups [10] [12].

The primary amine groups present in the molecule exhibit characteristic N-H stretching vibrations in the region between 3350 and 3450 wavenumbers [9] [14]. These bands appear as medium to strong intensity absorptions with some degree of broadening due to hydrogen bonding interactions between amine groups [9] [15]. The presence of two primary amine groups results in multiple N-H stretching modes, including symmetric and antisymmetric stretching vibrations [14].

The aliphatic C-H stretching vibrations appear as strong absorptions between 2930 and 2980 wavenumbers, corresponding to the methyl and methylene groups throughout the molecule [9] [16]. The tert-butyl group contributes characteristic methyl C-H stretching modes, while the propyl chains exhibit both symmetric and antisymmetric methylene C-H stretching vibrations [17].

Additional diagnostic bands include C-H bending vibrations of methylene groups around 1465 wavenumbers and various C-N and C-O stretching modes between 1250 and 1350 wavenumbers [9] [14]. The C-O stretching of the carbamate ester linkage typically appears around 1200-1300 wavenumbers, providing further confirmation of the carbamate structure [16] [15].

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (primary amine) | 3350-3450 | Medium-strong | Symmetric/antisymmetric NH₂ |

| C-H stretch (aliphatic) | 2930-2980 | Strong | CH₃ and CH₂ groups |

| C=O stretch (carbamate) | 1670-1720 | Strong, sharp | Carbamate carbonyl |

| C-H bend (methylene) | 1465 | Medium | CH₂ deformation |

| C-N stretch | 1250-1350 | Medium | Carbamate C-N bond |

| C-O stretch | 1200-1300 | Medium | Carbamate C-O bond |

Crystallographic Studies

Crystallographic analysis of carbamate derivatives, including structures related to tert-butyl N,N-bis(3-aminopropyl)carbamate, has provided valuable insights into molecular packing and intermolecular interactions [18] [19]. While specific single crystal X-ray diffraction data for tert-butyl N,N-bis(3-aminopropyl)carbamate may not be available, related carbamate structures offer important structural precedents [18] [19].

Typical carbamate compounds crystallize in monoclinic space groups, with P21/n being commonly observed [18] [19]. The molecular packing is generally stabilized by intermolecular hydrogen bonding interactions between carbamate groups and amine functionalities [18]. In the case of compounds containing primary amine groups, N-H···O hydrogen bonds are particularly important for crystal stability [19].

The carbamate group typically adopts a planar or near-planar geometry, with the C=O bond length ranging from 1.20 to 1.23 Angstroms and the C-N bond exhibiting partial double bond character with lengths around 1.33-1.36 Angstroms [18] [19]. The tert-butyl group generally adopts a staggered conformation to minimize steric interactions [20].

For molecules containing flexible alkyl chains such as the aminopropyl groups in tert-butyl N,N-bis(3-aminopropyl)carbamate, multiple conformational possibilities exist in the solid state [20] [21]. The propyl chains can adopt various extended or folded conformations depending on the crystal packing requirements and intermolecular interactions [20].